molecular formula C9H8BrNO B061829 2-(4-Bromophenyl)-4,5-dihydrooxazole CAS No. 189120-01-2

2-(4-Bromophenyl)-4,5-dihydrooxazole

Cat. No. B061829
M. Wt: 226.07 g/mol
InChI Key: OHJDDVYUQCSBSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromophenyl benzoxazole compounds has been reported through different methods, indicating the chemical versatility and potential for modification of this chemical class. For example, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involved experimental and theoretical investigations, highlighting the molecule's stability and potential for further studies in non-linear optical (NLO) applications (Bhagyasree et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as Fourier transform infrared spectroscopy (FT-IR) and quantum mechanical studies. These analyses provide insights into the vibrational frequencies, molecular electrostatic potential (MEP), and hyperpolarizability, suggesting the compounds' suitability for NLO studies and indicating a stable molecular structure due to hyper-conjugative interactions and charge delocalization (Zeyrek et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving bromophenyl benzoxazoles, such as the regioselective C-4 bromination of oxazoles, demonstrate the reactivity and potential for further functionalization of these compounds. This specific reaction allows for the synthesis of bromooxazoles, which are useful intermediates for coupling reactions, indicating the compound's versatility in synthetic chemistry (Li et al., 2011).

Physical Properties Analysis

The physical properties of 2-(4-Bromophenyl)-4,5-dihydrooxazole and related compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and applications. For instance, the synthesis and crystal structure analysis of 2-amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate 0.25 hydrate provided valuable information on the compound's solid-state structure, which is essential for predicting its reactivity and stability (He et al., 2011).

Scientific Research Applications

  • Catalytic Activities : The synthesis and catalytic activities of half-sandwich cycloruthenated complexes, including one derived from 2-(4-Bromophenyl)-4,5-dihydrooxazole, were explored. These complexes exhibited promising catalytic activity in nitroarene reduction, suggesting their potential in catalysis applications (Jia et al., 2016).

  • Antimicrobial Properties : Various studies have investigated the antimicrobial properties of compounds related to 2-(4-Bromophenyl)-4,5-dihydrooxazole. These include research on benzoxazole derivatives (Bhagyasree et al., 2013), 1,2,3-triazole derivatives (Zhao et al., 2012), and benzoxazole-based anti-inflammatory compounds (Seth et al., 2014).

  • Synthesis and Structural Studies : Several papers focus on the synthesis and structural analysis of compounds containing the 2-(4-Bromophenyl)-4,5-dihydrooxazole moiety. These studies often involve X-ray diffraction and spectroscopic methods, contributing to a better understanding of these compounds' molecular structures (Jiang et al., 2014).

  • Pharmacological Potential : The pharmacological potential of various derivatives has been explored, such as in the synthesis and evaluation of novel 1,2,4-triazolylmercaptoacetylthiosemicarbazide and 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs for antifungal activity (Terzioğlu Klip et al., 2010).

  • Other Biological Activities : Other studies have examined the bioactivity of thiazolo[3,2-b]-s-triazoles and isomeric thiazolo[2,3-c]-s-triazoles, which can be synthesized starting from derivatives of 2-(4-Bromophenyl)-4,5-dihydrooxazole (Kumar et al., 2007).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.


Future Directions

This involves discussing the potential future applications of the compound and the research directions that could be pursued.


properties

IUPAC Name

2-(4-bromophenyl)-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJDDVYUQCSBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355199
Record name 2-(4-Bromophenyl)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-4,5-dihydrooxazole

CAS RN

189120-01-2
Record name 2-(4-Bromophenyl)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
WG Jia, T Zhang, D Xie, QT Xu, S Ling, Q Zhang - Dalton Transactions, 2016 - pubs.rsc.org
Seven half-sandwich cycloruthenated complexes [Ru(p-cymene)LCl] (2a–2g) (L = 2-phenyl-2-oxazoline (2a), 2-p-tolyl-4,5-dihydrooxazole (2b), 4,4-dimethyl-2-phenyl-2-oxazoline (2c), 2…
Number of citations: 19 pubs.rsc.org
P Garg, S Chaudhary, MD Milton - The Journal of organic …, 2014 - ACS Publications
The synthesis of structurally diverse 2-aryl/heteroaryloxazolines from nitriles and aminoalcohols has been achieved under metal- and catalyst-free conditions in good to excellent yields. …
Number of citations: 43 pubs.acs.org
E Mulahmetovic, GC Hargaden - Mini-Reviews in Organic …, 2019 - ingentaconnect.com
In this mini-review, the main synthetic routes used in the preparation of oxazolines is presented. The review is systematically carried out and the syntheses are presented in terms of …
Number of citations: 12 www.ingentaconnect.com
D Singh, GS Kumar, M Kapur - The Journal of Organic Chemistry, 2019 - ACS Publications
We report herein a ruthenium-catalyzed, oxazoline-directed strategy for C–H allylation of aryl oxazolines using allylic alcohols as the coupling partner. The present transformation …
Number of citations: 12 pubs.acs.org
TMM Maiden, S Swanson, PA Procopiou… - The Journal of …, 2016 - ACS Publications
A Rh-catalyzed ortho-amidation of 2-aryloxazolines offers an efficient and direct route to a range of sulfonamides. The scope of the reaction is very broad with respect to sulfonamide …
Number of citations: 17 pubs.acs.org
W Yin, L Liu, H Jiang, T Wu, H Cui, Y Zhang… - European Journal of …, 2022 - Elsevier
Invasive fungal infections (IFIs) are emerging as serious infectious diseases worldwide, and due to the lack of effective antifungal agents and serious drug resistance, the limited efficacy …
Number of citations: 5 www.sciencedirect.com
A Bendi, S Atri, GBD Rao, MJ Raza, N Sharma - Journal of Chemistry, 2021 - hindawi.com
A rapid and operationally simple approach for synthesising biologically relevant 2-oxazoline derivatives has been developed through highly efficient ultrasound-promoted coupling …
Number of citations: 4 www.hindawi.com
X Liu, L Li, L Jin, J Zhao, Y Hua, M Wang… - Chinese Journal of …, 2020 - sioc-journal.cn
With inexpensive potassium halide (KX) as halogen source, and oxone as oxidant, a series of allylamides underwent halocyclization reaction and generated 5-halomethyl-2-oxazolines …
Number of citations: 4 sioc-journal.cn
刘新明, 李路, 晋李成, 赵金灿, 华远照, 王敏灿… - 有机化学, 2020 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mail: liult05@iccas.ac.cn.; jczhao@hbu.edu.cn Received May 29, 2020; revised …
Number of citations: 4 sioc-journal.cn

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